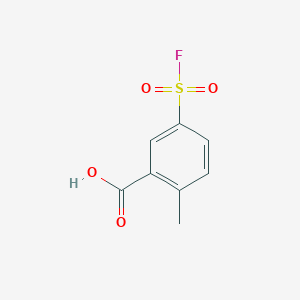

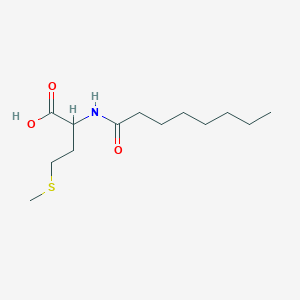

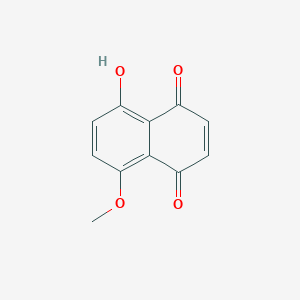

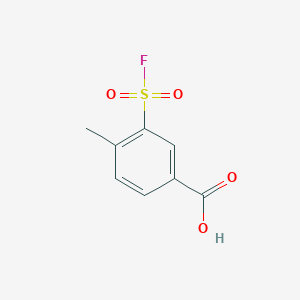

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Vue d'ensemble

Description

Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are cellulose derivatives with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . They are often used as their sodium salt, sodium carboxymethyl cellulose .

Synthesis Analysis

Carboxymethyl cellulose is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis

Like alcohols, carboxylic acids can be deprotonated to give anions, which are good nucleophiles in S N 2 reactions. Like ketones, carboxylic acids undergo addition of nucleophiles to the carbonyl group .Physical And Chemical Properties Analysis

Carboxymethyl derivatives, like CMC, exhibit high viscosity, are nontoxic, and are generally considered to be hypoallergenic . They are commonly used as a viscosity modifier or thickener, and to stabilize emulsions in various products .Applications De Recherche Scientifique

Synthesis and Characterization in Polymer Sciences

One application of this compound is in the synthesis and characterization of heat-resistant polymers. Maiti and Ray (1983) conducted polycondensation with diacid chlorides of similar compounds, resulting in new unsaturated polyamide-imides. These polymers were found to be soluble in polar solvents and exhibited high thermal stability, important for various industrial applications (Maiti & Ray, 1983).

Advanced Material Development

Another study by Li et al. (2017) focused on the synthesis of novel soluble poly(amide-imide)s using derivatives of this compound. They reported that these polymers had high glass transition temperatures and excellent thermal stability, along with good solubility in organic solvents, which is beneficial for high-performance material applications (Li et al., 2017).

Medicinal Chemistry and Pharmacology

In the field of medicinal chemistry, Nikalje et al. (2015) synthesized a series of novel compounds using derivatives of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid. These compounds were evaluated for anti-inflammatory activity, indicating potential therapeutic applications (Nikalje et al., 2015).

Crystallography and Molecular Structure Studies

Raza et al. (2009) focused on the crystal structure of a compound closely related to this compound. Their study provides insights into the molecular arrangement and hydrogen bonding patterns, which are crucial for understanding the material's properties (Raza et al., 2009).

Applications in Luminescence and Photonic Materials

Su et al. (2014) studied the luminescence properties of metal complexes involving derivatives of this compound. Their research contributes to the development of materials with specific optical properties, useful in photonic applications (Su et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid is corneal epithelial cells . The compound binds to the surface of these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 .

Mode of Action

The compound interacts with its targets by binding to the surface of corneal epithelial cells . This interaction is facilitated by the glucopyranose subunits of the compound, which bind to glucose receptors GLUT-1 on the cells . The residence time of the compound bound to corneal cells is approximately 2 hours .

Biochemical Pathways

It is known that the compound is a derivative of cellulose, a complex carbohydrate that plays a crucial role in the structure of many organisms . The compound’s carboxymethyl groups (-CH2-COOH) are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .

Pharmacokinetics

It is known that the compound is a derivative of cellulose, which is generally considered to have low bioavailability due to its complex structure and the human body’s inability to fully break it down .

Result of Action

It is known that the compound is often used as a viscosity modifier or thickener, and to stabilize emulsions in various products . This suggests that it may have a significant impact on the physical properties of the substances it is added to.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a viscosity modifier or thickener may depend on the pH, temperature, and other characteristics of the solution it is added to .

Orientations Futures

Propriétés

IUPAC Name |

2-(carboxymethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO6/c13-8(14)4-12-9(15)6-2-1-5(11(17)18)3-7(6)10(12)16/h1-3H,4H2,(H,13,14)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFHROJAGNUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350346 | |

| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21695-33-0 | |

| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)